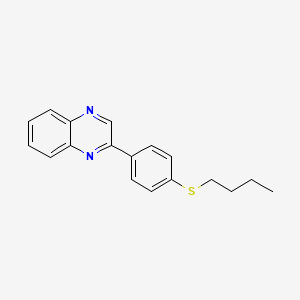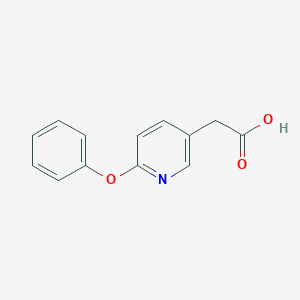
(6-Phenoxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Phenoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by a phenoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with phenol in the presence of a base, such as potassium carbonate, to form the phenoxy derivative. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (6-Phenoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted phenoxy or pyridine compounds.
Aplicaciones Científicas De Investigación
(6-Phenoxypyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is utilized in the synthesis of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Phenoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The phenoxy and pyridine moieties play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Phenoxyacetic acid: A simpler analog with similar chemical properties but less specificity in biological applications.
Pyridine-3-acetic acid: Lacks the phenoxy group, resulting in different reactivity and biological activity.
Phenylacetic acid: Similar structure but without the nitrogen-containing pyridine ring, leading to different chemical behavior and applications.
Uniqueness: (6-Phenoxypyridin-3-yl)acetic acid is unique due to the presence of both phenoxy and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51362-29-9 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-(6-phenoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)8-10-6-7-12(14-9-10)17-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |
Clave InChI |
HPZAEYCUESYMMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
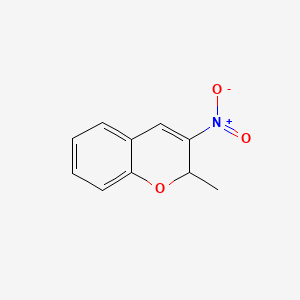
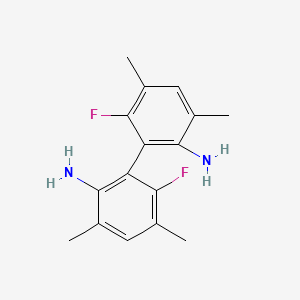
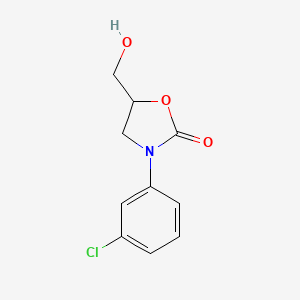

![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
